molecular formula C12H20O3 B14580842 3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl- CAS No. 61211-24-3

3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl-

Cat. No.: B14580842
CAS No.: 61211-24-3
M. Wt: 212.28 g/mol
InChI Key: KREAFCPBIZQWIL-UHFFFAOYSA-N
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Description

3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl- is an organic compound with a unique structure that includes an alkyne group, a ketone group, and an ethoxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl- typically involves multiple steps, starting from readily available starting materials. One common approach is the alkylation of a suitable alkyne precursor followed by the introduction of the ethoxyethoxy group. The reaction conditions often involve the use of strong bases and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The alkyne group can be reduced to an alkene or alkane, and the ketone group can be reduced to an alcohol.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction of the alkyne group may yield alkanes or alkenes.

Scientific Research Applications

3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl- exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the alkyne, ketone, and ethoxyethoxy groups, which can interact with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction pathway.

Comparison with Similar Compounds

Similar Compounds

    3-Heptyn-2-one: Lacks the ethoxyethoxy group, making it less reactive in certain substitution reactions.

    5-Methyl-3-heptyn-2-one: Similar structure but without the ethoxyethoxy group, affecting its reactivity and applications.

    3-Heptyn-2-one, 5-methyl-: Another similar compound with different substituents, leading to variations in chemical behavior.

Uniqueness

3-Heptyn-2-one, 5-(1-ethoxyethoxy)-5-methyl- is unique due to the presence of the ethoxyethoxy group, which enhances its reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

61211-24-3

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

5-(1-ethoxyethoxy)-5-methylhept-3-yn-2-one

InChI

InChI=1S/C12H20O3/c1-6-12(5,9-8-10(3)13)15-11(4)14-7-2/h11H,6-7H2,1-5H3

InChI Key

KREAFCPBIZQWIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CC(=O)C)OC(C)OCC

Origin of Product

United States

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